



# Application Notes and Protocols for AZD-8055 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-8055 |           |
| Cat. No.:            | B1683969 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**AZD-8055** is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, effectively blocking downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][4] This dual-targeting mechanism makes **AZD-8055** a valuable tool for investigating the mTOR signaling cascade and a potential therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for key in vitro assays to assess the activity of **AZD-8055**.

## **Mechanism of Action**

AZD-8055 inhibits the serine/threonine kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[2][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473), further impacting cell survival and proliferation.[1][2]





Click to download full resolution via product page

Caption: AZD-8055 signaling pathway.



## **Quantitative Data Summary**

The inhibitory activity of **AZD-8055** has been characterized in various in vitro systems. The following tables summarize the reported IC50 values for mTOR kinase inhibition and cellular proliferation.

Table 1: AZD-8055 Kinase Inhibition

| Target         | Assay Type                             | IC50 (nM) |
|----------------|----------------------------------------|-----------|
| mTOR           | ELISA-based kinase assay               | 0.8 ± 0.2 |
| mTOR           | Truncated mTOR in MDA-MB-<br>468 cells | 0.8       |
| ΡΙ3Κα, β, γ, δ | Kinase Assay                           | >1,000    |
| ATM            | Kinase Assay                           | >1,000    |

| DNA-PK | Kinase Assay | >1,000 |

Table 2: AZD-8055 Cell Proliferation Inhibition

| Cell Line | Cancer Type  | IC50 (nM) |
|-----------|--------------|-----------|
| U87MG     | Glioblastoma | 53        |
| A549      | Lung Cancer  | 50        |
| H838      | Lung Cancer  | 20        |

| PPTP Panel (Median) | Pediatric Cancers | 24.7 |

## **Experimental Protocols**

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of **AZD-8055**.





Click to download full resolution via product page

Caption: General experimental workflow.

## **Cell Proliferation Assay (MTT Assay)**

This protocol is adapted from a study on laryngeal carcinoma cells.[5]

Objective: To determine the effect of AZD-8055 on cell viability and proliferation.

#### Materials:

- Hep-2 cells (or other cell line of interest)
- 96-well plates
- Complete culture medium (e.g., DMEM with 10% FBS)
- AZD-8055 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in PBS)



- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- Seed 5 x 10<sup>3</sup> cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of AZD-8055 in complete culture medium. A suggested concentration range is 0.8 to 260 μg/L.[5]
- Remove the existing medium from the cells and add 100 μL of the **AZD-8055** dilutions to the respective wells. Include a vehicle control (DMSO) group.
- Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
- After the incubation period, add 10 μL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[5]
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.[5]
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Western Blot Analysis**

This protocol is based on general western blotting procedures and findings from various studies on AZD-8055.[3][5]

Objective: To assess the effect of **AZD-8055** on the phosphorylation status of mTOR pathway proteins.

Materials:



- Cells treated with AZD-8055 for desired times and concentrations (e.g., 50-800 nM for 2-48 hours).[3][5]
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt (S473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Lyse the treated cells on ice and collect the protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify changes in protein phosphorylation.

## mTOR Kinase Assay (Cell-Based)

This high-throughput screening protocol is designed to measure mTORC1 and mTORC2 activity.[2][6]

Objective: To quantify the inhibitory effect of **AZD-8055** on mTORC1 and mTORC2 kinase activity within a cellular context.

#### Materials:

- MDA-MB-468 cells (or other suitable cell line)
- AZD-8055
- Fixative solution
- Primary antibodies: anti-p-S6 (S235/236) for mTORC1 activity and anti-p-Akt (S473) for mTORC2 activity.[6]
- · Fluorescently labeled secondary antibodies
- Laser scanning cytometer (e.g., Acumen)

#### Procedure:

- Seed MDA-MB-468 cells in a suitable plate format for high-throughput screening.
- Expose the cells to a range of AZD-8055 concentrations for 2 hours.[2][6]



- At the end of the incubation, fix the cells.
- Wash the cells and probe with either anti-p-S6 or anti-p-Akt antibodies.
- Wash away the primary antibody and add the corresponding fluorescently labeled secondary antibody.
- Assess the levels of phosphorylation using a laser scanning cytometer.[2][6]
- The data can be used to generate dose-response curves and determine the IC50 for the inhibition of mTORC1 and mTORC2 activity.

## **Apoptosis Assay (TUNEL Staining)**

This protocol is based on a study investigating AZD-8055-induced apoptosis.[5]

Objective: To detect DNA fragmentation associated with apoptosis in cells treated with **AZD-8055**.

#### Materials:

- Cells treated with AZD-8055
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- Fluorescence microscope or flow cytometer

#### Procedure:

- Treat cells with various concentrations of AZD-8055 for a specified period (e.g., 24-72 hours).
- Harvest the cells and fix them according to the TUNEL assay kit manufacturer's instructions.
- Permeabilize the cells to allow entry of the labeling reagents.
- Perform the TUNEL reaction to label the 3'-OH ends of fragmented DNA.



 Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells. An increase in the TUNEL-positive cell population indicates an induction of apoptosis.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD-8055 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1683969#azd-8055-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com